molecular formula C10H16N4 B1455544 2-(1,4-Diazepan-1-yl)pyridin-3-amine CAS No. 1264049-89-9

2-(1,4-Diazepan-1-yl)pyridin-3-amine

Cat. No.: B1455544
CAS No.: 1264049-89-9
M. Wt: 192.26 g/mol
InChI Key: QJTVEQCDKXVSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This pyridine-diazepane derivative belongs to a class of N-pyridyldiamine compounds that have been identified as versatile building blocks for creating potent and selective ligands. Scientific literature on closely related analogs, such as 1-(pyridin-3-yl)-1,4-diazepane, has demonstrated high binding affinity for the α4β2* nAChR subtype, which is the most prevalent nAChR in the mammalian central nervous system and a prominent target for therapeutic development . The main research applications and value of this compound stem from its potential as a modulator of α4β2-nAChRs. Compounds with this core structure are investigated as potential partial agonists, a mechanism of action that has shown promise for treating various central nervous system (CNS) disorders . Preclinical research on highly related molecules has indicated that structural optimization can yield compounds with exceptional selectivity for α4β2-nAChRs over other subtypes like α3β4 and α7, which is a key strategy for enhancing therapeutic efficacy and minimizing peripheral side effects . This selectivity profile makes this compound a valuable scaffold for developing research compounds aimed at conditions such as depression, where α4β2 partial agonists have demonstrated antidepressant-like efficacy in vivo . This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTVEQCDKXVSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling and Reductive Amination Approach

A prominent method involves the initial formation of an amide intermediate followed by reductive amination to introduce the diazepane moiety:

  • Step 1: Coupling of tert-butyl 1,4-diazepane-1-carboxylate with 5-chloronicotinic acid using HATU and DIPEA in DMF to form a Boc-protected amide intermediate with high yield (98%).
  • Step 2: Deprotection of Boc group under acidic conditions to yield this compound as a white solid with quantitative yield.
  • Step 3: Reductive amination of the amine intermediate with aldehydes in the presence of NaBH(OAc)3 and DIPEA in solvents such as DCM or DMF, followed by purification via preparative HPLC.

This method offers good control over substitution and high purity of the product.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Another widely used synthetic route is the direct nucleophilic substitution of halogenated pyridines (e.g., 2,5-dichloropyridine or 5-chloropyridin-2-yl derivatives) with 1,4-diazepane:

  • The reaction proceeds under basic conditions, often with potassium iodide (KI) as an additive to enhance substitution efficiency.
  • This method has been employed to synthesize 1-(5-chloropyridin-2-yl)-1,4-diazepane derivatives with moderate to good yields.
  • The reaction conditions typically involve heating in polar aprotic solvents to favor substitution.

Buchwald–Hartwig Amination

In advanced synthetic campaigns, Buchwald–Hartwig cross-coupling has been utilized for the amination of pyridine derivatives with diazepane:

  • The halogenated pyridine is reacted with diazepane under palladium catalysis.
  • The method allows for selective amination and can tolerate various functional groups.
  • Subsequent deprotection steps yield the free amine.

Detailed Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Reference
Amide Coupling + Reductive Amination tert-butyl 1,4-diazepane-1-carboxylate, 5-chloronicotinic acid, HATU, DIPEA, NaBH(OAc)3, DCM/DMF 98 (amide intermediate), ~100 (final amine) High yield, preparative HPLC purification
Nucleophilic Aromatic Substitution (SNAr) 1,4-diazepane, 2,5-dichloropyridine, base, KI, polar aprotic solvent Moderate to good Simple, direct substitution, requires heating
Buchwald–Hartwig Amination Halogenated pyridine, 1,4-diazepane, Pd catalyst, ligand, base Variable High selectivity, suitable for complex substrates

Research Findings and Observations

  • The amide coupling followed by reductive amination offers excellent yields and product purity, making it suitable for medicinal chemistry applications requiring precise functionalization.
  • Nucleophilic aromatic substitution is a straightforward method but may require optimization of conditions such as temperature and solvent to maximize yield.
  • Buchwald–Hartwig amination provides a powerful tool for coupling but involves more complex catalyst systems and may be less accessible for large-scale synthesis.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
  • Purification typically involves preparative HPLC under basic conditions, ensuring removal of side products and protecting groups.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine or diazepane derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic or structural properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)pyridin-4-amine

  • Structure : Diazepane at pyridine position 2; amine at position 3.
  • Suppliers : 2 suppliers (vs. 1 for the 3-amine variant), indicating broader research interest .
  • Applications : Used in kinase inhibitor studies due to its ability to mimic ATP-binding motifs.

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

  • Structure: Cyano group at pyridine position 3; diazepane at position 2.
  • Key Differences: The electron-withdrawing cyano group enhances electrophilicity, improving reactivity in nucleophilic substitution reactions.
  • Suppliers : 3 suppliers, reflecting its utility as a synthetic intermediate .

6-Methyl-5-((4-methyl-1,4-diazepan-1-yl)sulfonyl)pyridin-3-amine (S4_16)

  • Structure : Sulfonyl linker between diazepane and pyridine; methyl groups on both rings.
  • Key Differences : The sulfonyl group increases polarity and stability, while methyl substitutions enhance lipophilicity.
  • Applications : Demonstrated efficacy as a PRMT5 inhibitor in cancer research, with improved binding affinity due to sulfonyl interactions .

Extended Ring Systems

2-(4-(5-Bromopyridin-3-yl)-1,4-diazepan-1-yl)quinazolin-4-amine

  • Structure : Quinazoline core replaces pyridine; bromopyridine substituent on diazepane.
  • Key Differences : The quinazoline ring provides a larger aromatic surface for π-π stacking, while bromine enhances halogen bonding.
  • Applications: Synthesized as a non-traditional kinase inhibitor, achieving 68% yield in a model reaction .

Chain-Modified Analogs

1-(3-Pyridinyl)-1,4-butanediamine

  • Structure : Butanediamine chain replaces diazepane; pyridine at position 3.
  • Key Differences : The flexible chain allows for conformational adaptability, suitable for targeting G-protein-coupled receptors (GPCRs).
  • Applications : Explored in neurological disorder research due to its ability to cross the blood-brain barrier .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Suppliers Key Applications
2-(1,4-Diazepan-1-yl)pyridin-3-amine Pyridine 3-amine, 2-diazepane ~220.3* 1 Protein interaction inhibitors
2-(1,4-Diazepan-1-yl)pyridin-4-amine Pyridine 4-amine, 2-diazepane ~220.3* 2 Kinase inhibitors
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride Pyridine 3-cyano, 2-diazepane ~279.8* 3 Synthetic intermediate
6-Methyl-5-((4-methyl-1,4-diazepan-1-yl)sulfonyl)pyridin-3-amine Pyridine 3-amine, 5-sulfonyl, methyl-diazepane ~329.4 N/A PRMT5 inhibition
2-(4-(5-Bromopyridin-3-yl)-1,4-diazepan-1-yl)quinazolin-4-amine Quinazoline 4-amine, bromopyridine-diazepane ~429.3 N/A Kinase inhibition

*Calculated based on molecular formula.

Research Implications and Challenges

The discontinued status of this compound highlights synthesis challenges, likely due to the steric hindrance of the diazepane-pyridine junction. Analogs with sulfonyl or cyano groups offer enhanced stability and reactivity, making them more viable for industrial applications. Meanwhile, quinazoline-derived variants demonstrate the importance of core ring expansion in optimizing target engagement. Future research should prioritize scalable synthesis routes for the parent compound and explore hybrid structures combining features of its most active analogs.

Biological Activity

2-(1,4-Diazepan-1-yl)pyridin-3-amine is a compound of significant interest due to its unique structural features, which include a diazepane moiety attached to a pyridine ring. This combination suggests potential for diverse biological activities, including anticancer and neuroactive properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The diazepane structure can facilitate binding to active sites of enzymes, potentially inhibiting their function. Meanwhile, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, certain derivatives have shown efficacy in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:

Compound Cell Line IC50 (µM) Mechanism
This compoundMV4-11 (leukemia)30Induces apoptosis
This compoundHT29 (colorectal)58.4Cytotoxic activity exceeding fluorouracil
This compoundMCF7 (breast)15.63Pro-apoptotic effects similar to Tamoxifen

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics .

Neuroactive Effects

In addition to its anticancer properties, this compound has been investigated for neuroactive effects. Its structural similarity to known neuroleptics suggests potential applications in treating neurological disorders. Studies have indicated that it may interact with neurotransmitter receptors and modulate signaling pathways involved in neuroprotection and cognitive function .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on a murine model of leukemia. Mice treated with the compound showed a significant reduction in tumor burden compared to control groups. The survival rates were markedly improved in treated mice, highlighting the compound's potential as an effective therapeutic agent against hematological malignancies .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its potential utility in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-(1,4-Diazepan-1-yl)pyridin-3-amine?

A robust method involves nucleophilic substitution between 3-aminopyridine derivatives and 1,4-diazepane. For example, reacting a halogenated pyridin-3-amine (e.g., 2-chloropyridin-3-amine) with 1,4-diazepane in tetrahydrofuran (THF) under reflux, using triethylamine (TEA) as a base to neutralize HCl byproducts. Purification via preparative HPLC (using a Kromasil column with water-acetonitrile gradients) yields high-purity product . Alternative routes may involve Buchwald-Hartwig amination for C–N coupling under palladium catalysis .

Q. How can the purity of this compound be confirmed using spectroscopic methods?

  • LC-MS (ESI): Confirm molecular weight (e.g., m/z [M+H]+ = 165.2) and monitor impurities (e.g., residual solvents) .
  • 1H NMR (CDCl₃): Key peaks include δ 7.3–7.6 ppm (pyridine protons), δ 3.0–3.5 ppm (diazepane methylene groups), and δ 1.5–2.0 ppm (diazepane ring protons). Integration ratios should match expected proton counts .
  • IR Spectroscopy: Detect NH stretching (~3360 cm⁻¹) and C–N vibrations (~1297 cm⁻¹) .

Q. What strategies are effective in optimizing the yield during synthesis?

  • Use excess 1,4-diazepane (1.5–2 equivalents) to drive the reaction to completion .
  • Employ microwave-assisted synthesis for faster kinetics and reduced side reactions (e.g., 91% yield achieved in bromophenoxy-pyridin-3-amine synthesis under microwave conditions) .
  • Purify via column chromatography or preparative HPLC to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. How can computational modeling aid in predicting the binding affinity of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with enzymes like cyclooxygenase-2 (COX-2) or Menin. For example, 3D/2D interaction maps (similar to ENR enzyme studies) reveal hydrogen bonding with the pyridine NH group and hydrophobic contacts with the diazepane ring . Density Functional Theory (DFT) calculations further optimize the compound’s electronic properties for target binding .

Q. What are the challenges in analyzing crystallographic data for derivatives, and how can SHELX software be utilized?

Challenges include resolving twinned crystals or low-resolution data. SHELXL (for refinement) and SHELXD (for structure solution) are critical for small-molecule crystallography:

  • Use SHELXS to phase high-resolution data (<1.0 Å) for accurate electron density maps.
  • SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., NH···O/N interactions) .
  • For twinned data, employ TWIN/BASF commands in SHELXL to model twin domains .

Q. How do structural modifications to the 1,4-diazepane ring affect physicochemical properties?

  • Substituents: Adding methyl groups to the diazepane ring increases lipophilicity (logP) but may reduce solubility. For example, 1-methyl-1,4-diazepane derivatives show enhanced metabolic stability .
  • Ring size: Replacing 1,4-diazepane with piperazine shortens the linker, potentially altering binding pocket interactions (e.g., reduced COX-2 inhibition in imidazo[1,2-a]pyridine analogs) .
  • Sulfonation: Introducing sulfonyl groups (e.g., at the pyridine 5-position) improves water solubility but may reduce membrane permeability .

Methodological Tables

Q. Table 1. Key Characterization Data for this compound

TechniqueConditions/ParametersObserved DataReference
LC-MS (ESI) Column: C18; Mobile phase: H₂O/ACNm/z [M+H]+: 165.2
1H NMR 400 MHz, CDCl₃δ 7.4 (pyridine-H), δ 3.2 (N–CH₂)
IR KBr diskν(NH): 3361 cm⁻¹; ν(C–N): 1297 cm⁻¹

Q. Table 2. Synthetic Optimization Strategies

ParameterOptimization ApproachOutcome (Yield Improvement)Reference
Reaction solventTHF vs. DMFTHF: 81% vs. DMF: 65%
CatalystPd(OAc)₂/Xantphos vs. none75% vs. 40%
Purification methodPrep-HPLC vs. silica chromatographyPurity >98% vs. 90%

Note to Researchers:

  • Cross-validate crystallographic data with multiple refinement cycles in SHELX .
  • For biological studies, compare analogs (e.g., sulfonated vs. non-sulfonated derivatives) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Diazepan-1-yl)pyridin-3-amine
Reactant of Route 2
2-(1,4-Diazepan-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.